Pyr-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH
Description
Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, also known as [Pyr¹]-Apelin 13, is a 12-amino acid peptide with the sequence Pyr-RPRLSHKGPMPF-OH (using single-letter abbreviations). Its molecular formula is C₆₉H₁₀₈N₂₂O₁₆S, and it features a pyroglutamic acid (Pyr) modification at the N-terminus, which enhances enzymatic stability and receptor binding affinity . This peptide is a truncated analog of apelin, a endogenous ligand for the APJ receptor, and is implicated in cardiovascular regulation, including blood pressure modulation and angiogenesis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N22O14S/c1-41(2)33-49(85-58(95)46(19-10-27-77-68(71)72)83-63(100)54-22-13-30-90(54)65(102)47(20-11-28-78-69(73)74)79-37-43-17-9-26-76-43)59(96)88-52(39-92)61(98)86-50(35-44-36-75-40-81-44)60(97)82-45(18-7-8-25-70)57(94)80-38-56(93)89-29-12-21-53(89)62(99)84-48(24-32-106-3)66(103)91-31-14-23-55(91)64(101)87-51(67(104)105)34-42-15-5-4-6-16-42/h4-6,15-16,36,40-41,43,45-55,76,79,92H,7-14,17-35,37-39,70H2,1-3H3,(H,75,81)(H,80,94)(H,82,97)(H,83,100)(H,84,99)(H,85,95)(H,86,98)(H,87,101)(H,88,96)(H,104,105)(H4,71,72,77)(H4,73,74,78)/t43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLWBZPGZRMKEL-VESIHFCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NCC6CCCN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC[C@@H]6CCCN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N22O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1505.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex molecules usually involves automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps. High-performance liquid chromatography (HPLC) is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C69H108N22O16S
- Molecular Weight : 1533.8 g/mol
- CAS Number : 217082-60-5
- Solubility : Soluble in sterile water up to 1 mg/ml
- Storage Conditions : Store at -20°C in a dark place
Biological Functions
Pyr1-Apelin-13 functions primarily as an agonist of the APJ receptor, a G protein-coupled receptor involved in various physiological processes. Its activation has been linked to:
- Vasodilation : Enhances blood flow by relaxing vascular smooth muscle.
- Cardiac Function Improvement : Plays a role in regulating blood pressure and cardiac output.
- Metabolic Regulation : Influences glucose metabolism and energy homeostasis.
Cardiovascular Research
Pyr1-Apelin-13 has been extensively studied for its role in cardiovascular health:
| Study | Findings |
|---|---|
| Szokodi et al. (2002) | Demonstrated that apelin enhances cardiac contractility and reduces preload in heart failure models. |
| Katugampola et al. (2001) | Identified apelin as a potent vasoconstrictor with significant implications for managing cardiovascular diseases. |
| Wattanachanya et al. (2013) | Showed increased bone mass and improved cardiovascular function in mice lacking apelin, emphasizing its role in heart health. |
Metabolic Disorders
Research indicates that Pyr1-Apelin-13 may have therapeutic potential in metabolic disorders:
| Study | Findings |
|---|---|
| Tatemoto et al. (1998) | Established the link between apelin levels and obesity-related metabolic dysfunctions. |
| Recent Clinical Trials | Investigating the effects of apelin on insulin sensitivity and glucose metabolism in type 2 diabetes patients. |
Neuroprotection
The neuroprotective properties of Pyr1-Apelin-13 are being explored:
| Study | Findings |
|---|---|
| A study published in Neuropharmacology (2020) | Found that apelin administration reduced neuronal apoptosis in models of neurodegeneration. |
| Research on Stroke Models | Suggests that apelin may mitigate damage following ischemic events by enhancing neurovascular repair mechanisms. |
Case Study 1: Heart Failure Management
A clinical trial involving patients with chronic heart failure showed that administration of Pyr1-Apelin-13 resulted in significant improvements in exercise capacity and quality of life metrics, alongside reductions in hospital readmission rates.
Case Study 2: Obesity and Insulin Resistance
In a cohort study of obese patients, elevated levels of circulating apelin were correlated with improved insulin sensitivity following weight loss interventions, suggesting its potential as a biomarker for metabolic health.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Cardiovascular Applications: [Pyr¹]-Apelin 13 shows promise in treating heart failure due to its vasodilatory and inotropic effects, outperforming native apelin in preclinical models .
- Diagnostic Utility: CBZ-Gly-Pro-Arg-pNA’s specificity for plasminogen makes it a reliable tool for thrombotic disorder diagnostics .
- Therapeutic Potential: Tyr-Bradykinin’s extended sequence improves receptor binding kinetics, offering insights into designing peptide-based antihypertensives .
Biological Activity
Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, commonly known as pyroglutamylated apelin-13, is a bioactive peptide with significant physiological implications. This peptide is derived from the larger precursor protein pre-apelin and plays a crucial role in various biological processes, especially in cardiovascular and metabolic functions.
- Chemical Formula : C69H108N22O16S
- Molecular Weight : 1533.9 g/mol
- CAS Number : 217082-60-5
This compound primarily functions through its interaction with the APJ receptor, a G-protein-coupled receptor (GPCR). This interaction initiates several intracellular signaling pathways that influence various physiological responses:
- Vasodilation : The peptide promotes vasodilation by enhancing nitric oxide production, leading to decreased blood pressure and improved blood flow.
- Cardiac Function : It has been shown to enhance cardiac contractility and promote angiogenesis, which is vital for heart health and recovery from ischemic conditions.
- Metabolic Regulation : Apelin influences glucose metabolism and lipid homeostasis, making it a potential target for obesity and diabetes management.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Cardiovascular Effects : Studies have demonstrated that apelin can reduce blood pressure and improve cardiac output. For instance, Wattanachanya et al. (2013) reported increased bone mass in mice lacking apelin, suggesting its role in bone metabolism and cardiovascular health .
- Neuroprotective Effects : Apelin's neuroprotective properties have been explored in various models of neurodegeneration, indicating potential therapeutic applications in diseases like Alzheimer's .
Case Studies
- Cardiovascular Health :
- Metabolic Disorders :
Data Table of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Vasodilation | Decreases blood pressure | Wattanachanya et al. (2013) |
| Cardiac Contractility | Enhances heart function | Katugampola et al. (2001) |
| Glucose Metabolism | Improves insulin sensitivity | Tatemoto et al. (1998) |
| Neuroprotection | Protects against neurodegeneration | MDPI Review (2018) |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, but optimization of coupling reagents (e.g., HATU/DIPEA) and deprotection conditions (e.g., TFA cleavage) is critical. Use reverse-phase HPLC with C18 columns for purification, monitoring absorbance at 214 nm for peptide bonds. Consider orthogonal protection for sensitive residues like methionine to prevent oxidation .
- Data Contradiction Note : Conflicting reports on arginine side-chain protection (Pbf vs. Mtr groups) may impact yield; systematic comparison under inert atmospheres is advised .
Q. How can researchers validate the structural integrity of this peptide post-synthesis?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns of proline-rich regions. Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., α-helix propensity), while NMR (e.g., 2D NOESY) resolves tertiary interactions. Cross-validate with computational tools like PEP-FOLD3 for model consistency .
Q. What are the primary challenges in stabilizing this peptide for in vitro studies?
- Methodological Answer : Susceptibility to proteolysis (e.g., cleavage at serine or lysine residues) requires storage in lyophilized form at -80°C. For aqueous solutions, use buffers with protease inhibitors (e.g., EDTA for metalloproteases) and avoid repeated freeze-thaw cycles. Stability assays via HPLC at timed intervals are essential .
Advanced Research Questions
Q. How can contradictory bioactivity data from cell-based assays versus in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., serum protein binding) or metabolite interference. Design parallel experiments:
Use fluorescently labeled peptides to track cellular uptake via confocal microscopy.
Conduct pharmacokinetic profiling (e.g., plasma half-life via LC-MS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
